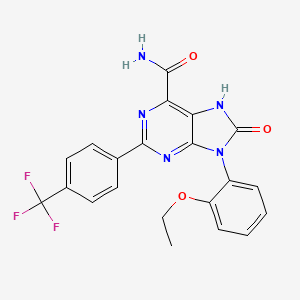

9-(2-ethoxyphenyl)-8-oxo-2-(4-(trifluoromethyl)phenyl)-8,9-dihydro-7H-purine-6-carboxamide

Descripción

Propiedades

IUPAC Name |

9-(2-ethoxyphenyl)-8-oxo-2-[4-(trifluoromethyl)phenyl]-7H-purine-6-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H16F3N5O3/c1-2-32-14-6-4-3-5-13(14)29-19-16(27-20(29)31)15(17(25)30)26-18(28-19)11-7-9-12(10-8-11)21(22,23)24/h3-10H,2H2,1H3,(H2,25,30)(H,27,31) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGXNISPZGLIMMB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1N2C3=NC(=NC(=C3NC2=O)C(=O)N)C4=CC=C(C=C4)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H16F3N5O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

443.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 9-(2-ethoxyphenyl)-8-oxo-2-(4-(trifluoromethyl)phenyl)-8,9-dihydro-7H-purine-6-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Purine Core: The purine core can be synthesized through a series of condensation reactions involving appropriate starting materials such as guanine or adenine derivatives.

Introduction of the Ethoxyphenyl Group: The ethoxyphenyl group can be introduced via electrophilic aromatic substitution reactions using ethoxybenzene as a starting material.

Introduction of the Trifluoromethylphenyl Group: The trifluoromethylphenyl group can be introduced through a Friedel-Crafts acylation reaction using trifluoromethylbenzene as a starting material.

Final Coupling and Amide Formation: The final step involves coupling the synthesized intermediates and forming the amide bond under appropriate reaction conditions, such as using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated synthesis equipment, continuous flow reactors, and advanced purification techniques such as chromatography and crystallization.

Análisis De Reacciones Químicas

Types of Reactions

9-(2-ethoxyphenyl)-8-oxo-2-(4-(trifluoromethyl)phenyl)-8,9-dihydro-7H-purine-6-carboxamide can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing the carbonyl group to a hydroxyl group.

Substitution: Electrophilic or nucleophilic substitution reactions can be carried out to introduce different substituents on the aromatic rings.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.

Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized purine derivatives, while reduction may produce hydroxylated compounds.

Aplicaciones Científicas De Investigación

9-(2-ethoxyphenyl)-8-oxo-2-(4-(trifluoromethyl)phenyl)-8,9-dihydro-7H-purine-6-carboxamide has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and inflammatory conditions.

Industry: It may be used in the development of new materials with specific properties, such as high thermal stability or unique electronic characteristics.

Mecanismo De Acción

The mechanism of action of 9-(2-ethoxyphenyl)-8-oxo-2-(4-(trifluoromethyl)phenyl)-8,9-dihydro-7H-purine-6-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or it may interact with receptors to modulate signaling pathways. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions.

Comparación Con Compuestos Similares

Comparative Analysis with Structurally Similar Compounds

The following table compares the target compound with five analogs, focusing on substituent variations, molecular properties, and synthesis considerations:

Key Observations:

Substituent Effects on Lipophilicity :

- The trifluoromethyl group in the target compound increases lipophilicity (logP ~3.5 estimated) compared to analogs with fluorine (logP ~2.8) or methoxy groups (logP ~2.2) .

- Methyl and ethoxy groups enhance solubility but may reduce target binding affinity due to weaker electron-withdrawing effects .

Synthetic Accessibility: Compounds with electron-withdrawing groups (e.g., CF₃, F) require specialized reagents (e.g., iodomethane for S-alkylation in thiourea intermediates) . Methoxy-substituted analogs (e.g., 2,4-dimethoxyphenyl) are synthesized via scalable routes with high purity (>95%), as noted in commercial catalogs .

Structural Flexibility :

- The 9-position tolerates diverse aryl groups (e.g., ethoxy, methoxy, methylphenyl), suggesting versatility in structure-activity relationship (SAR) studies .

Actividad Biológica

9-(2-ethoxyphenyl)-8-oxo-2-(4-(trifluoromethyl)phenyl)-8,9-dihydro-7H-purine-6-carboxamide, also known as CAS 898442-48-3, is a complex organic compound belonging to the purine family. Its unique structural features, including an oxo group and various phenyl substituents, suggest significant potential for various biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of 9-(2-ethoxyphenyl)-8-oxo-2-(4-(trifluoromethyl)phenyl)-8,9-dihydro-7H-purine-6-carboxamide is C21H16F3N5O3, with a molecular weight of 443.4 g/mol. The compound features:

- An oxo group at the 8th position.

- Ethoxy and trifluoromethyl substituents that enhance its solubility and biological interactions.

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities, including:

- Antibacterial properties : Preliminary studies have shown efficacy against various bacterial strains.

- Antitumor activity : The compound may inhibit specific cancer cell lines through modulation of enzyme activity.

- Anti-inflammatory effects : Potential interactions with inflammatory pathways have been suggested.

The mechanisms underlying the biological activities of 9-(2-ethoxyphenyl)-8-oxo-2-(4-(trifluoromethyl)phenyl)-8,9-dihydro-7H-purine-6-carboxamide are multifaceted:

- Enzyme Inhibition : The compound may act as an inhibitor for key enzymes involved in cellular processes, particularly those related to cancer proliferation.

- Receptor Interaction : It has been suggested that the compound interacts with specific receptors involved in inflammation and tumor growth.

- Cell Cycle Modulation : Studies indicate that it may influence cell cycle progression in cancer cells.

Antibacterial Activity

A study assessing the antibacterial efficacy of various purine derivatives found that this compound demonstrated significant inhibition against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values ranged from 5 to 20 µg/mL against tested strains.

Antitumor Effects

In vitro studies on breast cancer cell lines (MCF-7 and MDA-MB-231) revealed that the compound exhibited cytotoxic effects with IC50 values below 10 µM. The combination treatment with doxorubicin showed a synergistic effect, enhancing apoptosis in cancer cells.

Anti-inflammatory Properties

Research highlighted its potential as an anti-inflammatory agent through inhibition of pro-inflammatory cytokines in cellular models. This suggests a possible application in treating inflammatory diseases.

Data Table: Biological Activity Summary

| Activity Type | Description | Key Findings |

|---|---|---|

| Antibacterial | Efficacy against bacterial strains | MIC: 5 - 20 µg/mL |

| Antitumor | Cytotoxic effects on cancer cells | IC50 < 10 µM |

| Anti-inflammatory | Inhibition of cytokines | Significant reduction in IL-6 levels |

Q & A

Q. What are the standard synthetic routes for this purine derivative, and what key reagents/conditions are critical for optimizing yield?

The synthesis typically involves multi-step reactions, including:

- Coupling reactions using halogenated intermediates (e.g., aryl halides) and organometallic catalysts.

- Cyclization steps under controlled temperatures (60–100°C) and inert atmospheres to prevent oxidation of sensitive functional groups like the trifluoromethyl moiety .

- Purification via column chromatography or recrystallization to isolate the product in >90% purity . Key reagents include Lewis acids (e.g., AlCl₃) for catalysis and sodium borohydride for selective reductions .

Q. How is the molecular structure of this compound characterized, and what analytical techniques are prioritized?

- Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR confirms substituent positions (e.g., ethoxyphenyl vs. trifluoromethylphenyl) and hydrogen bonding via carboxamide protons .

- Mass Spectrometry (MS): High-resolution MS validates the molecular formula (C₂₀H₁₆F₃N₅O₃) and detects fragmentation patterns .

- X-ray Crystallography: Resolves steric effects from the 2-ethoxyphenyl group and planar geometry of the purine core .

Q. What are the solubility and stability profiles under common laboratory conditions?

- Solubility: Moderately soluble in polar aprotic solvents (e.g., DMSO, DMF) due to the carboxamide group, but limited in aqueous buffers (logP ~3.2) .

- Stability: Stable at room temperature in dark, dry environments but degrades under prolonged UV exposure or acidic/basic conditions (pH <3 or >10) .

Advanced Research Questions

Q. How can reaction conditions be optimized to address low yields in the final cyclization step?

- Design of Experiments (DoE): Systematically vary temperature, solvent (e.g., THF vs. dioxane), and catalyst loading to identify interactions affecting yield .

- In-situ Monitoring: Use FTIR or HPLC to track intermediate formation and adjust reaction kinetics dynamically .

Q. What mechanisms explain conflicting reports on its enzyme inhibition potency (e.g., IC₅₀ variability)?

- Assay Conditions: Differences in buffer ionic strength or reducing agents (e.g., DTT) may alter the trifluoromethyl group’s electronic effects on target binding .

- Orthogonal Validation: Combine enzymatic assays with surface plasmon resonance (SPR) to measure binding kinetics (kₐ/ k𝒹) and confirm competitive vs. allosteric inhibition .

Q. What computational strategies predict binding modes with biological targets like kinases or GPCRs?

- Molecular Docking: Use Schrödinger or AutoDock to model interactions between the purine core and ATP-binding pockets, prioritizing hydrogen bonds with the carboxamide group .

- Molecular Dynamics (MD): Simulate conformational changes induced by the ethoxyphenyl substituent over 100-ns trajectories to assess stability of target-ligand complexes .

Q. How do substituent modifications (e.g., replacing trifluoromethyl with bromo) impact bioactivity?

- Structure-Activity Relationship (SAR): Synthesize analogs with halogenated or bulky substituents and compare inhibition profiles against kinase panels .

- Electrostatic Potential Maps: Calculate Hammett constants (σ) to correlate electron-withdrawing effects of substituents with activity trends .

Q. What strategies resolve discrepancies in reported metabolic stability across cell lines?

- CYP450 Profiling: Incubate the compound with human liver microsomes and quantify metabolites via LC-MS/MS to identify isoform-specific degradation pathways .

- Species Comparison: Test stability in hepatocytes from rodents vs. humans to validate translational relevance .

Contradiction Analysis and Methodological Guidance

Q. How should researchers address contradictory data on its photodegradation pathways?

- Forced Degradation Studies: Expose the compound to UV-A/UV-B light in controlled chambers and analyze degradation products using HPLC-DAD. Compare results with theoretical pathways predicted by TD-DFT calculations .

Q. What experimental designs mitigate batch-to-batch variability in biological assays?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.